molecular formula C7H12OS B089510 1-Oxa-4-thiaspiro[4.4]nonane CAS No. 176-38-5

1-Oxa-4-thiaspiro[4.4]nonane

Cat. No. B089510
CAS RN: 176-38-5
M. Wt: 144.24 g/mol
InChI Key: AGDQMFKRKWUWTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxa-4-thiaspiro[4.4]nonane is a heterocyclic compound that has been the subject of scientific research due to its potential as a pharmaceutical agent. It is a spirocyclic compound that contains both sulfur and oxygen atoms in its structure. This compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism Of Action

The mechanism of action of 1-Oxa-4-thiaspiro[4.4]nonane is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are essential for the survival of microorganisms. It may also work by disrupting the cell membrane of microorganisms.

Biochemical And Physiological Effects

1-Oxa-4-thiaspiro[4.4]nonane has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been shown to induce cell death in cancer cells. In addition, it has been investigated for its potential as a drug delivery system due to its ability to cross cell membranes.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-Oxa-4-thiaspiro[4.4]nonane in lab experiments is its broad-spectrum activity against various microorganisms. It has also been shown to have low toxicity in mammalian cells. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its use in large-scale production.

Future Directions

There are several future directions for the research of 1-Oxa-4-thiaspiro[4.4]nonane. One direction is to investigate its potential as an anticancer agent. Another direction is to study its potential as a drug delivery system. In addition, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for large-scale production.
Conclusion:
In conclusion, 1-Oxa-4-thiaspiro[4.4]nonane is a heterocyclic compound that has shown promising results in scientific research. It has been investigated for its potential as a pharmaceutical agent due to its antimicrobial, antifungal, and antiviral properties. It has also been studied for its potential as an anticancer agent and drug delivery system. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method for large-scale production.

Synthesis Methods

The synthesis of 1-Oxa-4-thiaspiro[4.4]nonane has been achieved through several methods. One of the most common methods involves the reaction of 1,3-dithiolane with an aldehyde, followed by a cyclization reaction to form the spirocyclic compound. Another method involves the reaction of a thioester with an epoxide, followed by a ring-opening reaction to form the spirocyclic compound.

Scientific Research Applications

1-Oxa-4-thiaspiro[4.4]nonane has been the subject of scientific research due to its potential as a pharmaceutical agent. It has been shown to have antimicrobial, antifungal, and antiviral properties. It has also been studied for its potential as an anticancer agent. In addition, it has been investigated for its potential as a drug delivery system.

properties

CAS RN

176-38-5

Product Name

1-Oxa-4-thiaspiro[4.4]nonane

Molecular Formula

C7H12OS

Molecular Weight

144.24 g/mol

IUPAC Name

1-oxa-4-thiaspiro[4.4]nonane

InChI

InChI=1S/C7H12OS/c1-2-4-7(3-1)8-5-6-9-7/h1-6H2

InChI Key

AGDQMFKRKWUWTF-UHFFFAOYSA-N

SMILES

C1CCC2(C1)OCCS2

Canonical SMILES

C1CCC2(C1)OCCS2

Other CAS RN

176-38-5

Origin of Product

United States

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